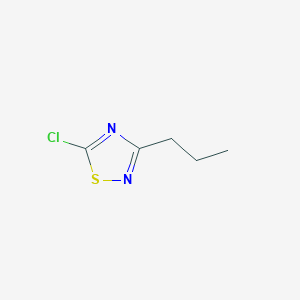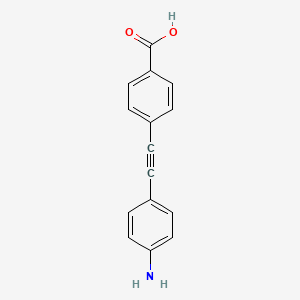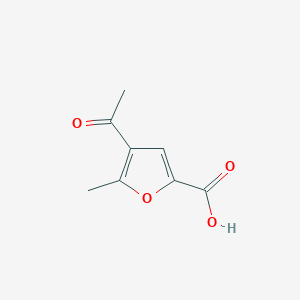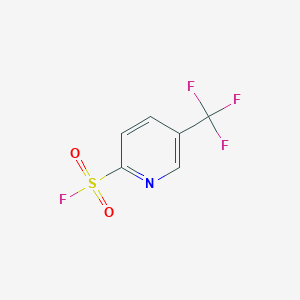
5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is a chemical compound with the IUPAC name 5-(trifluoromethyl)pyridine-2-sulfonyl fluoride. It has a molecular weight of 229.15 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride can be achieved through various methods. One method involves the reaction of pyridinethiol with chlorine gas in HCl solution . Another method involves the use of sulfur tetrafluoride to react with pyroglutamic acid .Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is represented by the InChI code 1S/C6H3F4NO2S/c7-6(8,9)4-1-2-5(11-3-4)14(10,12)13/h1-3H . This indicates that the compound contains six carbon atoms, three hydrogen atoms, four fluorine atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be used in Pd-catalyzed coupling reactions . It can also be used to synthesize 5-trifluoromethylpyridine-2-sulfonyl chloride .Physical And Chemical Properties Analysis
5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is a powder that is stored at room temperature . The presence of a fluorine atom and a carbon-containing pyridine in its structure bestows many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Synthesis of Metal-Organic Frameworks (MOFs)
The compound can be used in the preparation of (trifluoromethyl)pyridyllithiums, which are crucial in the synthesis of metal-organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
Superior Pest Control Properties
The presence of fluorine and pyridine structure in the compound results in superior pest control properties when compared to traditional phenyl-containing insecticides . This makes it a potential candidate for use in the development of more effective pesticides.
Medicinal Applications
Trifluoromethylpyridine derivatives have been found in several FDA-approved drugs . For example, Ubrogepant, a medicament used for acute migraine with or without visual disturbances, contains a trifluoromethyl group .
Synthesis of Methiodide Salts
The compound can be used in the synthesis of methiodide salts . These salts are often used in organic chemistry as a source of iodomethane.
Preparation of (Trifluoromethyl)pyridyllithiums
The compound can be used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction . These organolithium reagents are useful in various organic synthesis reactions.
Safety and Hazards
Orientations Futures
Trifluoromethylpyridine and its intermediates, including 5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the demand for trifluoromethylpyridine derivatives, including 5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride, is expected to increase steadily .
Mécanisme D'action
Mode of Action
It is known that the trifluoromethyl group in other compounds can enhance the lipophilicity and metabolic stability of the molecule, which may influence its interaction with targets .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Pharmacokinetics
The presence of the trifluoromethyl group can enhance the metabolic stability of the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . The compound’s stability can also be affected by temperature and humidity .
Propriétés
IUPAC Name |
5-(trifluoromethyl)pyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO2S/c7-6(8,9)4-1-2-5(11-3-4)14(10,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJUWZWWFSIMHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

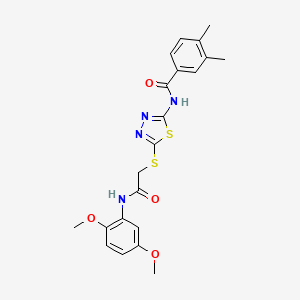
![6-Acetyl-2-(4-tosylbutanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2619710.png)
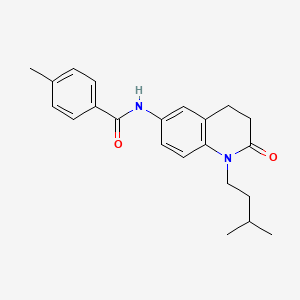
![3-{[4-(4-fluorophenyl)piperazino]carbonyl}-6-isopropylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2619712.png)
![1-Phenyl-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2619713.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2619715.png)
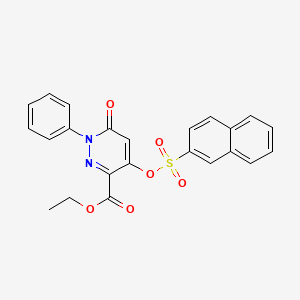
![3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2619718.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2619719.png)
